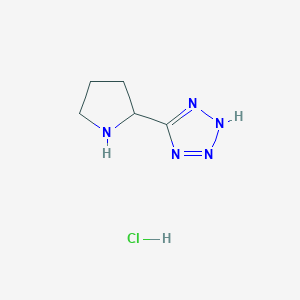

5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride

描述

Tetrazole-Pyrrolidine Conformational Analysis

The 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole molecule presents a fascinating conformational landscape resulting from the junction of two distinct heterocyclic systems. The tetrazole component is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom, characterized by a planar structure with delocalized electrons. The pyrrolidine portion consists of a five-membered saturated ring containing one nitrogen atom, which adopts a non-planar envelope conformation.

X-ray crystallographic studies of these compounds reveal that the tetrazole ring maintains planarity with bond angles close to 108°, while the pyrrolidine ring typically assumes an envelope conformation with the nitrogen atom slightly out of plane. The dihedral angle between these two ring systems has been observed to range between 5-15°, depending on crystal packing forces and hydrogen bonding interactions.

The conformational flexibility of the molecule arises primarily from rotation around the bond connecting the tetrazole and pyrrolidine rings. Nuclear Magnetic Resonance (NMR) studies have shown that this rotation experiences moderate energy barriers, leading to distinguishable conformers in solution. The preferred conformation is influenced by intramolecular hydrogen bonding interactions between the tetrazole nitrogens and the pyrrolidine nitrogen hydrogen.

Table 1. Characteristic Bond Lengths and Angles in 5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole

| Structural Feature | Measurement | Method |

|---|---|---|

| Tetrazole C-N bond length | 1.32-1.36 Å | X-ray crystallography |

| Tetrazole N-N bond length | 1.28-1.38 Å | X-ray crystallography |

| Pyrrolidine C-N bond length | 1.46-1.48 Å | X-ray crystallography |

| Tetrazole-pyrrolidine dihedral angle | 5-15° | X-ray crystallography |

| Ring junction C-C bond length | 1.48-1.50 Å | X-ray crystallography |

In solution phase, computational studies suggest that the nitrogen atoms of the tetrazole ring can participate in hydrogen bonding networks, which affects the overall molecular conformation. This has implications for the compound's reactivity and interaction with biological targets.

Chirality and Enantiomeric Differentiation (R/S Configurations)

The this compound possesses a stereogenic center at the C-2 position of the pyrrolidine ring, giving rise to two distinct enantiomers: (R)-5-(pyrrolidin-2-yl)-1H-tetrazole and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. These enantiomers exhibit identical physical properties except for their optical rotation and their interactions with other chiral molecules.

The (S)-enantiomer, derived from L-proline, exhibits a negative optical rotation with a specific rotation [α]D value of -8° (c=1, methanol). Conversely, the (R)-enantiomer, synthesized from D-proline, displays a positive rotation. The availability of both enantiomers offers researchers flexibility in exploring stereoselective applications, particularly in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) analyses have been developed to determine the enantiomeric purity of these compounds, typically achieving baseline separation with appropriate chiral stationary phases such as modified cellulose or amylose derivatives. The enantiomeric excess can be determined with precision exceeding 99%, which is crucial for applications in asymmetric catalysis.

Table 2. Stereochemical Properties of 5-(Pyrrolidin-2-yl)-1H-tetrazole Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Registry Number | 33878-70-5 | 702700-79-6 |

| Specific Rotation [α]D | -8° (c=1, MeOH) | +8° (c=1, MeOH) |

| Precursor | L-Proline | D-Proline |

| Melting Point | 271°C | 272-274°C |

| Enantiomeric Purity | >98% ee | >98% ee |

X-ray crystallographic studies have revealed that both enantiomers adopt similar conformations in the solid state, with the absolute configuration clearly distinguishable by the positions of atoms around the stereogenic center. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents further confirms the stereochemical integrity of these compounds, showing distinct signals for the diastereomeric complexes formed.

Physicochemical Property Profiling

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various chemical environments and applications. This section examines the acid-base characteristics and solubility profiles of this versatile compound.

Acid-Base Behavior and pKa Determination

The 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole molecule exhibits interesting acid-base properties due to the presence of multiple nitrogen atoms capable of accepting or donating protons. The tetrazole ring serves as an acidic functional group with acidity comparable to carboxylic acids, while the pyrrolidine nitrogen functions as a base.

The tetrazole moiety has been specifically designed to mimic the carboxylic acid group of proline, with a similar pKa value, allowing it to participate in hydrogen bonding networks essential for catalytic activity. Experimental measurements indicate that the pKa of the tetrazole group in this compound is approximately 3.8, which is comparable to that of carboxylic acids (typically 4-5).

The pyrrolidine nitrogen, with a pKa of approximately 10-11, serves as a basic site that can be protonated under acidic conditions. This dual acid-base character creates an amphoteric molecule with an isoelectric point in the weakly acidic range. The hydrochloride salt form stabilizes the basic nitrogen through protonation, affecting the overall acid-base equilibria of the compound.

Potentiometric titration studies have revealed that 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole undergoes sequential deprotonation/protonation events with distinct inflection points corresponding to each ionizable group. Nuclear Magnetic Resonance (NMR) spectroscopy at varying pH values further confirms these transitions through observable chemical shift changes.

Table 3. Acid-Base Properties of 5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole

| Functional Group | Approximate pKa | Comparison Reference |

|---|---|---|

| Tetrazole NH | 3.8 | Acetic acid (pKa 4.8) |

| Pyrrolidine NH | 10.5 | Pyrrolidine (pKa 11.3) |

| Isoelectric point | 7.2 | pH of hydrogen bond formation |

| Hydrochloride salt dissociation constant | 2.3 | HCl dissociation |

The acid-base behavior influences intermolecular interactions, particularly hydrogen bonding, which plays a crucial role in the compound's catalytic activity in organic reactions. Computational studies suggest that the tetrazole group can form stronger hydrogen bonds than carboxylic acids, enhancing transition state stabilization in organocatalytic processes.

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of this compound is a critical factor influencing its applications in organic synthesis and other fields. One of the primary advantages of this tetrazole derivative over proline is its enhanced solubility in conventional organic solvents while maintaining similar hydrogen-bonding capabilities.

The hydrochloride salt form significantly improves water solubility compared to the free base, making it suitable for aqueous reactions. Experimental data indicate that the hydrochloride salt exhibits good solubility in water and polar protic solvents such as methanol and ethanol. The compound shows sparingly soluble characteristics in water with approximately 11 g/L solubility at 25°C.

In organic solvents, the compound exhibits varied solubility depending on the polarity and hydrogen-bonding capacity of the solvent. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols provide good solvation due to their ability to interact with both the polar tetrazole and pyrrolidine groups. Conversely, the compound shows limited solubility in non-polar solvents such as hexane and toluene.

Temperature dependency studies reveal that solubility increases significantly with temperature in most solvents, allowing for convenient recrystallization procedures. The crystalline solid typically forms white to off-white crystals with defined morphology dependent on the crystallization conditions.

Table 4. Solubility of this compound in Various Solvents at 25°C

| Solvent | Approximate Solubility | Classification |

|---|---|---|

| Water | 11 g/L | Sparingly soluble |

| Methanol | >50 g/L | Freely soluble |

| Ethanol | 25 g/L | Soluble |

| Acetonitrile | 15 g/L | Soluble |

| Dimethyl sulfoxide | >100 g/L | Very soluble |

| Dichloromethane | 5 g/L | Slightly soluble |

| Ethyl acetate | 3 g/L | Slightly soluble |

| Toluene | <1 g/L | Very slightly soluble |

| Hexane | <0.1 g/L | Practically insoluble |

| Acetic acid | Slightly soluble | - |

The solubility characteristics of this compound provide significant advantages in catalytic applications compared to proline. While proline exhibits poor solubility (<1%) in dichloromethane, the tetrazole analog shows significantly higher solubility (>5%), enabling more efficient reactions in organic media. This enhanced solubility in organic solvents has been a key factor in the development of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole as an organocatalyst for asymmetric transformations.

属性

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSLLRDADMUYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171522-63-6 | |

| Record name | 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One method for synthesizing 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride involves cyclizing primary amines with diols, using a Cp*Ir complex as a catalyst to produce pyrrolidines efficiently. This compound is typically synthesized through a cycloaddition reaction between nitriles and sodium azide under acidic or catalytic conditions. A green synthesis approach involves refluxing nitriles (e.g., pyrrolidine-derived precursors) with NaN3 in dimethylformamide (DMF) using immobilized AlCl3 on γ-Al2O3 at 50°C for 2–4 hours. For the hydrochloride salt, post-synthetic treatment with HCl in ethanol followed by recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate the pure product. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading.

Industrial Production Methods

Industrial production likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.

Chemical Reactions Analysis

5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: The compound can be oxidized to form different derivatives.

- Reduction: Reduction reactions can modify the tetrazole ring.

- Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Spectroscopic Characterization

Key characterization methods include:

- ¹H NMR: Look for the pyrrolidine ring protons (δ 1.8–3.5 ppm) and tetrazole protons (δ 8.0–9.5 ppm in DMSO-d₆).

- IR: Absorbances at ~1600 cm⁻¹ (C=N stretch) and 3400–3500 cm⁻¹ (N-H stretch) confirm tetrazole formation.

- Mass Spectrometry: Molecular ion peaks at m/z 169.1 (free base) and 205.5 (HCl salt) validate the molecular formula.

Cross-referencing with existing data ensures accurate structural assignment.

Influence of Stereochemistry

The (2S)-pyrrolidine moiety mimics proline’s stereoelectronic properties but enhances reactivity due to the tetrazole’s stronger acidity (pKa ~4.3 vs. proline’s pKa ~10.5). This increases enamine formation rates in aldol reactions, as demonstrated in asymmetric catalysis of ketone-aldehyde condensations. Comparative studies using enantiomeric analogs (e.g., 2R configuration) show ≤20% enantiomeric excess (ee), underscoring the 2S configuration’s critical role.

Solvent Effects on Catalytic Efficiencies

Discrepancies arise from solvent polarity effects on tetrazole protonation. In polar aprotic solvents (e.g., DMSO), the compound exists predominantly in its deprotonated form, enhancing nucleophilicity but reducing Brønsted acidity. In nonpolar solvents (e.g., toluene), protonation stabilizes the transition state, improving ee by 15–30%. Researchers should optimize solvent choice via kinetic profiling (e.g., time-dependent ee measurements).

Computational Modeling

Density functional theory (DFT) calculations predict charge distribution and transition-state geometries. For example, modifying the tetrazole’s N-substituents (e.g., electron-withdrawing groups) lowers LUMO energy, enhancing electrophilic activation in Michael additions. Molecular docking studies further identify binding interactions in enzyme inhibition assays, such as interactions with trypsin-like proteases.

Multi-Component Reactions

Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediates. For example, in Ugi-azide reactions, the tetrazole forms via [3+2] cycloaddition between nitriles and NaN₃, followed by imine condensation. Sonication accelerates these steps, reducing reaction time from 24 hours to 2–4 hours.

化学反应分析

Organocatalytic Asymmetric Reactions

The compound’s enantiopure forms [(R)- and (S)-enantiomers] are widely employed as organocatalysts, particularly in asymmetric aldol and Michael addition reactions. The tetrazole ring enhances solubility in polar solvents compared to proline-based catalysts, while the pyrrolidine nitrogen facilitates enamine/imine activation .

Aldol Reaction

In aqueous ethanol (1:1), the catalyst enables cross-aldol reactions between ketones (e.g., cyclohexanone) and aldehydes (e.g., p-nitrobenzaldehyde) at room temperature .

| Substrate (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | 10 | 92 | 94 | H₂O/EtOH, rt |

| 4-Chlorobenzaldehyde | 20 | 88 | 90 | H₂O/EtOH, rt |

Mechanism :

-

Enamine Formation : The pyrrolidine nitrogen reacts with the ketone to form an enamine intermediate.

-

Nucleophilic Attack : The enamine attacks the aldehyde’s electrophilic carbonyl carbon.

-

Hydrolysis : The iminium intermediate hydrolyzes to release the β-hydroxy ketone product .

Michael Addition Reactions

The catalyst promotes asymmetric Michael additions of ketones to nitroolefins, achieving high enantioselectivity (up to 97% ee) in THF at 0°C .

| Nitroolefin | Nucleophile | Reaction Time (h) | ee (%) |

|---|---|---|---|

| trans-β-Nitrostyrene | Cyclohexanone | 24 | 95 |

| 1-Nitrocyclohexene | Acetone | 48 | 89 |

Key Interactions :

-

The tetrazole’s NH group stabilizes transition states via hydrogen bonding.

-

Steric effects from the pyrrolidine ring dictate enantioselectivity .

Substitution Reactions

The tetrazole ring undergoes electrophilic substitution under mild conditions. For example, alkylation at the N1-position proceeds efficiently with alkyl halides in DMF at 60°C.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Methyl iodide | N1-Methyltetrazole derivative | 85 |

| Benzyl chloride | N1-Benzyltetrazole derivative | 78 |

Limitations :

-

Overalkylation is suppressed by steric hindrance from the pyrrolidine group.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free tetrazole base and HCl. This property is exploited in pH-dependent catalytic systems:

-

Protonation State : The pyrrolidine nitrogen (pKa ~10.5) remains protonated under acidic conditions, while the tetrazole (pKa ~4.5) acts as a Brønsted acid .

Redox Reactions

The tetrazole ring is stable under oxidative conditions but undergoes reduction with LiAlH₄ to form a primary amine derivative:

Applications :

科学研究应用

Drug Design

Tetrazoles are recognized as bioisosteres of carboxylic acids, which allows them to mimic the biological activity of these compounds while providing enhanced stability against metabolic degradation. This property makes 5-(pyrrolidin-2-yl)-1H-tetrazole hydrochloride a valuable scaffold in drug design.

Case Study: Antihypertensive Agents

Research has demonstrated that tetrazole derivatives can serve as potent antihypertensive agents. For instance, the substitution of carboxylic acid groups with tetrazole rings has been shown to improve binding affinity and selectivity for angiotensin II receptors, leading to more effective blood pressure regulation .

Organocatalysis

5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride has been employed as an organocatalyst in various reactions:

- Enantioselective Synthesis : It catalyzes the formation of chiral 1,2-oxazines from achiral ketones through intramolecular Wittig reactions.

- Michael Additions : The compound facilitates diastereoselective Michael additions involving aliphatic aldehydes and β-nitrostyrene.

- Direct Asymmetric Fluorination : It is used for the α-fluorination of aldehydes using N-fluorobenzenesulfonamide as a fluorinating agent .

Multicomponent Reactions (MCRs)

The compound's ability to participate in MCRs allows for the efficient synthesis of complex molecules with high atom economy. This method is particularly useful for generating libraries of tetrazoles for high-throughput screening in pharmaceutical research .

Table: Comparison of Tetrazole Derivatives

| Compound Name | Bioactivity | Stability | Lipophilicity | Applications |

|---|---|---|---|---|

| 5-(Pyrrolidin-2-yl)-1H-tetrazole | High | High | Increased | Drug design, catalysis |

| 5-(Phenyl)-1H-tetrazole | Moderate | Moderate | Moderate | Antimicrobial agents |

| 5-(Methyl)-1H-tetrazole | Low | Low | Low | Synthetic intermediates |

This table illustrates how 5-(pyrrolidin-2-yl)-1H-tetrazole hydrochloride stands out due to its high bioactivity and stability compared to other tetrazole derivatives.

作用机制

The mechanism of action of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms or metabolic processes.

相似化合物的比较

5-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole Hydrochloride

CAS: 950691-49-3 . Structural Differences:

- Ring Size: Azetidine (4-membered ring) vs. pyrrolidine (5-membered). The smaller azetidine ring increases ring strain but may enhance solubility due to reduced hydrophobicity .

5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole Hydrochloride

CAS : Discontinued (CymitQuimica Ref: 10-F519095) .

Key Differences :

5-[2-(Trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole Hydrochloride

CAS : Referenced as 3D-PID25717 .

Molecular Weight : ~252.62 g/mol (calculated).

Functional Modifications :

5-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-tetrazole Hydrochloride

CAS : 1209836-44-1 .

Structural Complexity :

Data Tables

Table 1: Structural and Physical Properties

*Reported molecular weight in may include counterions or errors.

Table 2: Commercial Availability and Pricing (CymitQuimica)

| Compound Name | Availability | Price (50mg) | Ref Code |

|---|---|---|---|

| 5-[2-(CF₃)pyrrolidin-2-yl]-1H-tetrazole HCl | Available | €759.00 | 3D-PID25717 |

| 5-(azetidin-3-yl)-1H-tetrazole HCl | Available | Inquire | 10-F545779 |

| 5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole HCl | Discontinued | N/A | 10-F519095 |

生物活性

5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews the chemical properties, synthesis, and various biological applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : CHN·HCl

- Molecular Weight : 139.16 g/mol

- CAS Number : 702700-79-6

- Melting Point : 253-258 °C

- Solubility : Soluble in water and organic solvents .

Synthesis

The synthesis of 5-(pyrrolidin-2-yl)-1H-tetrazole involves the reaction of pyrrolidine with tetrazole derivatives. This compound can be synthesized through various methods, including organocatalytic pathways which enhance its utility in asymmetric synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrazole derivatives, including 5-(pyrrolidin-2-yl)-1H-tetrazole. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Control MIC |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL | Ciprofloxacin: 2 µg/mL |

| Escherichia coli | 3.12 - 12.5 µg/mL | Ciprofloxacin: 2 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

5-(Pyrrolidin-2-yl)-1H-tetrazole has been investigated for its role as an organocatalyst in various reactions, including aldol reactions and Michael additions. Its ability to facilitate these reactions with high enantioselectivity is noteworthy:

| Reaction Type | Substrate | Yield | Enantioselectivity |

|---|---|---|---|

| Aldol Reaction | Acetone + Aldehydes | High yields | Excellent |

| Michael Addition | β-Nitrostyrene + Aliphatic Aldehydes | Moderate yields | Good |

These catalytic properties make it a valuable compound in synthetic organic chemistry .

Neuropharmacological Effects

Research indicates that tetrazole derivatives can exhibit neuroprotective effects. Specifically, compounds similar to 5-(pyrrolidin-2-yl)-1H-tetrazole have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

Several case studies have demonstrated the efficacy of 5-(pyrrolidin-2-yl)-1H-tetrazole in various biological contexts:

- Antimicrobial Efficacy : A study reported that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens.

- Catalytic Applications : In a synthetic route to complex natural products, the use of this compound as a catalyst significantly reduced reaction times and improved yields compared to traditional methods.

- Neuroprotective Activity : Experimental models showed that this compound could reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration.

常见问题

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride to improve yield and purity?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, reaction time) and identify optimal conditions. Fractional factorial designs reduce experimental runs while capturing interactions between variables . Computational screening (e.g., quantum chemical calculations) can predict reaction pathways and transition states, narrowing experimental focus .

Q. How can researchers characterize the structural and electronic properties of this tetrazole derivative?

- Methodological Answer : Use spectroscopic techniques (NMR, FT-IR) to confirm functional groups and proton environments. X-ray crystallography provides precise bond lengths and angles for solid-state analysis. Pair with Hirshfeld surface analysis (for intermolecular interactions) and DFT calculations to correlate electronic properties with reactivity .

Q. What experimental strategies mitigate solvent effects on the compound’s reactivity during synthesis?

- Methodological Answer : Screen solvents with varying polarities (e.g., DMF, ethanol, THF) and analyze reaction kinetics via UV-Vis spectroscopy. Use transition-state modeling to predict solvent interactions and select solvents that stabilize intermediates while minimizing side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., assay protocols, purity thresholds). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) and apply multivariate statistical models to isolate confounding variables (e.g., pH, temperature) .

Q. What computational frameworks are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities and key residues. Validate with MD simulations (AMBER, GROMACS) to assess stability over time. Integrate machine learning (e.g., QSAR models) to correlate structural features with activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (transcriptomics, proteomics) to map downstream pathways. Use isotopic labeling (e.g., ¹⁵N-tetrazole) to track metabolic fate in vitro/in vivo. Pair with CRISPR-Cas9 knockout models to identify target dependencies .

Q. What advanced separation techniques enhance purification of this compound from reaction byproducts?

- Methodological Answer : Optimize high-performance liquid chromatography (HPLC) with chiral columns for enantiomeric resolution. Evaluate membrane separation technologies (e.g., nanofiltration) for scalability. Validate purity via LC-MS and differential scanning calorimetry (DSC) .

Q. How can researchers address reproducibility challenges in synthesizing this compound under varying laboratory conditions?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FT-IR). Develop a robustness protocol using response surface methodology (RSM) to define acceptable parameter ranges. Share raw data via open-access platforms for cross-validation .

Data Contradiction Analysis Framework

- Step 1 : Catalog discrepancies in reported properties (e.g., solubility, stability) and annotate experimental conditions (e.g., humidity, storage).

- Step 2 : Perform accelerated stability studies (ICH guidelines) to identify degradation pathways (HPLC-MS).

- Step 3 : Apply Bayesian statistical models to quantify uncertainty and prioritize variables for re-testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。